molecular formula C7H9F3N4 B2870275 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 148461-26-1

3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Cat. No.: B2870275
CAS No.: 148461-26-1
M. Wt: 206.172
InChI Key: OLPWDYBKBTWFIR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused triazole and diazepine ring system. The trifluoromethyl (-CF₃) group at the 3-position enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)5-12-13-6-11-3-1-2-4-14(5)6/h1-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWDYBKBTWFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2NC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

3-(2-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
  • Substituent : 2-Chlorophenyl
  • Molecular Weight: Not explicitly provided (base structure ~219–246 g/mol)
  • CAS Number : 306280-54-6
  • Chlorinated analogs are often explored for antimicrobial and anticonvulsant activities .
3-(3-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
  • Substituent : 3-Chlorophenyl
  • CAS Number : 400082-59-9
  • The meta-chloro substitution may influence steric interactions in target binding .
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
  • Substituent : 2-Fluorophenyl
  • Applications : Demonstrates versatility in drug discovery and agrochemicals. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to -CF₃ .

Fluorinated Derivatives

[3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
  • Substituent : Difluoromethyl (-CHF₂)
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 1427381-11-0
Sitagliptin (3R)-3-Amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
  • Substituent : Trifluoromethyl on triazolopyrazine
  • Pharmacological Role : A clinically approved DPP-4 inhibitor for type 2 diabetes. Highlights the therapeutic relevance of trifluoromethylated triazolo-heterocycles .

Heterocyclic and Aliphatic Substituents

3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine
  • Substituent : Oxan-4-yl (tetrahydropyranyl)
  • Molecular Weight : 222.29 g/mol
  • CAS Reference : 54-OR306352
  • Key Differences : The oxan-4-yl group introduces an oxygen atom, enhancing hydrogen-bonding capacity. Such derivatives are often explored for CNS-targeted drugs due to improved blood-brain barrier penetration .
5H-1,2,4-Triazolo[4,3-a][1,4]diazepine,6,7,8,9-tetrahydro-9-methyl-3-(trifluoromethyl)
  • Substituent : Trifluoromethyl and methyl
  • Molecular Weight : 220.19 g/mol
  • CAS Number : 807320-37-2
  • Structural Insight : The methyl group at the 9-position may reduce ring strain, while -CF₃ maintains electronic effects. Comparable molecular weight to the target compound suggests similar pharmacokinetic profiles .

Pharmacologically Active Analogs

5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole Derivatives
  • Activity : Anticonvulsant effects via GABAergic modulation (e.g., ED₅₀ = 19.7 mg/kg for compound 2d in MES assay) .
  • Comparison : While lacking the diazepine ring, these triazoles demonstrate the importance of substituent positioning (e.g., alkoxy groups) for bioactivity.

Biological Activity

3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a][1,3]diazepine
  • Molecular Formula : C7H9F3N4
  • Molecular Weight : 206.172 g/mol
  • CAS Number : 148461-26-1

Anticonvulsant Activity

Research has indicated that compounds similar to 3-(trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine exhibit significant anticonvulsant properties. In a study evaluating various triazolo derivatives for their anticonvulsant effects, several compounds demonstrated effectiveness comparable to diazepam. Notably, derivatives with structural similarities showed enhanced activity against induced seizures in animal models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies have shown that triazole derivatives possess antibacterial and antifungal activities. For instance:

  • A series of synthesized triazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 20 to 150 μg/mL .
  • The compound's structure suggests it may interact with microbial enzymes or cell membranes due to its heterocyclic nature and the presence of a trifluoromethyl group.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. Research indicates that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • A review highlighted that triazepine derivatives exhibit anticancer effects by targeting specific pathways involved in cell proliferation and survival .
  • The combination of triazolo structures with other pharmacophores has shown enhanced efficacy against various cancer cell lines .

Case Studies

Study ReferenceBiological ActivityFindings
AnticonvulsantSeveral derivatives showed significant anticonvulsant activity compared to diazepam.
AnticancerTriazepine derivatives demonstrated apoptosis induction in cancer cells.
AntimicrobialExhibited antibacterial activity with MIC values ranging from 20 to 150 μg/mL.

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